HWE Reaction Rate Modulation by Benzaldehyde Substituent: Up to 35.5-Fold Rate Difference vs. Electron-Donating p-OCH₃ Analog
The rate of the Wittig-Horner reaction between diethyl benzylphosphonate (the core scaffold of 4-(diethoxyphosphorylmethyl)benzaldehyde) and substituted benzaldehydes is strongly modulated by the electronic nature of the benzaldehyde para-substituent . Under identical conditions (EtONa/EtOH, 27.0 °C), the observed second-order rate constant k for the parent benzaldehyde (R₁ = H) is 6.577 × 10⁻⁴. Introducing an electron-withdrawing m-NO₂ group increases k to 58.21 × 10⁻⁴ (8.85-fold acceleration vs. H), while an electron-donating p-OCH₃ group decreases k to 1.638 × 10⁻⁴ (4.0-fold deceleration vs. H). The net difference between the fastest (m-NO₂) and slowest (p-OCH₃) benzaldehyde substrates is 35.5-fold at 27 °C, and this differential is maintained at elevated temperatures (35.4 °C: 26.4-fold; 45.4 °C: 24.7-fold) . The Hammett reaction constant ρ ≈ +2.0 confirms that electron-withdrawing substituents on the benzaldehyde accelerate the reaction, consistent with a rate-determining formation of a four-membered cyclic intermediate .
| Evidence Dimension | Wittig-Horner (HWE) reaction rate constant k (×10⁻⁴) for diethyl benzylphosphonate with para-/meta-substituted benzaldehydes |
|---|---|
| Target Compound Data | Diethyl benzylphosphonate + benzaldehyde (R₁ = H): k = 6.577 (27.0 °C), 12.04 (35.4 °C), 21.15 (45.4 °C) ×10⁻⁴; + p-Cl-benzaldehyde: k = 19.30 (27.0 °C), 37.20 (35.4 °C), 69.0 (45.4 °C) ×10⁻⁴; + m-NO₂-benzaldehyde: k = 58.21, 113.1, 173.1 ×10⁻⁴ |
| Comparator Or Baseline | Diethyl benzylphosphonate + p-OCH₃-benzaldehyde: k = 1.638 (27.0 °C), 4.287 (35.4 °C), 7.001 (45.4 °C) ×10⁻⁴; + p-CH₃-benzaldehyde: k = 3.613, 6.727, 11.25 ×10⁻⁴ |
| Quantified Difference | 35.5-fold rate enhancement (m-NO₂ vs. p-OCH₃ at 27 °C); Hammett ρ = +2.0 (benzaldehyde substituent); ρ = +3.4 (phosphonate substituent) |
| Conditions | EtONa/EtOH, pseudo-first-order conditions, 27.0–45.4 °C; UV-Vis monitoring of aldehyde consumption |
Why This Matters
The 4-CHO substituent in 4-(diethoxyphosphorylmethyl)benzaldehyde provides an electron-withdrawing effect (σₚ ≈ 0.42 for CHO) that accelerates HWE condensations substantially relative to electron-donating analogs, enabling faster reaction times and higher conversions in olefination-dependent synthetic sequences.
